molecular formula C11H16N2O3 B2708668 N-(3-ethoxypropyl)-2-nitroaniline CAS No. 1040329-50-7

N-(3-ethoxypropyl)-2-nitroaniline

Cat. No. B2708668
CAS RN: 1040329-50-7
M. Wt: 224.26
InChI Key: XZYGYBQREWZCEB-UHFFFAOYSA-N
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Description

“N-(3-ethoxypropyl)-2-nitroaniline” is a compound that contains an ethoxypropyl group attached to a nitrogen atom, which is further connected to a 2-nitroaniline group . The presence of the nitro group (-NO2) and the aniline group (a phenyl group attached to an amino group) suggests that this compound might have properties similar to those of nitroanilines .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a 2-nitroaniline group connected to a 3-ethoxypropyl group via a nitrogen atom . The presence of the nitro group could potentially contribute to the compound’s reactivity .

Scientific Research Applications

Oxidative DNA and RNA Damage Study

Research has demonstrated the impact of nitropropane compounds (a close relative to nitroaniline derivatives) on oxidative damage to DNA and RNA in rats, highlighting the carcinogenic potential of such compounds through the intracellular generation of reactive oxygen species or free radicals (Fiala, Conaway, & Mathis, 1989).

Chemical Sensing and Environmental Applications

Novel aza-BODIPY dyes, incorporating ethoxy-N,N-diethylaniline groups (closely related to the chemical structure of interest), have been developed for the selective and sensitive visual detection of copper ions. This indicates the potential of nitroaniline derivatives in environmental monitoring and chemical sensing (Gawale et al., 2019).

Polymer Research for Drug Delivery

Poly(N-(2-hydroxypropyl)methacrylamide) copolymers, modified with oligopeptide side-chains including p-nitroanilide (a structure related to N-(3-ethoxypropyl)-2-nitroaniline), have been designed for efficient degradation by lysosomal enzymes. This suggests applications in the development of targeted drug delivery systems (Duncan et al., 1983).

Fluorescent Probes for Biological Research

Research into profluorescent nitroxides for sensing and stabilizing radical-mediated oxidative damage in polymers also touches on the broader utility of nitroaniline derivatives in developing sensitive detection methods for biological and material sciences (Blinco et al., 2008).

Synthetic Chemistry Applications

Nitroaniline derivatives are used as intermediates in the synthesis of complex organic compounds, demonstrating their versatility and utility in organic synthesis. For example, the study of 2,2,3-Tribromopropanal for the synthesis of 3-bromoquinolin-6-ols involves transformations of nitroaniline derivatives, underscoring their importance in chemical synthesis (Lamberth et al., 2014).

Mechanism of Action

The mechanism of action of “N-(3-ethoxypropyl)-2-nitroaniline” is not known due to the lack of specific studies on this compound .

properties

IUPAC Name

N-(3-ethoxypropyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-16-9-5-8-12-10-6-3-4-7-11(10)13(14)15/h3-4,6-7,12H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYGYBQREWZCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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